3-cyclopentaneamido-1-benzofuran-2-carboxamide
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Overview
Description
3-cyclopentaneamido-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-cyclopentaneamido-1-benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The process can be summarized as follows:
8-AQ Installation:
C–H Arylation: Palladium-catalyzed arylation at the C3 position.
Transamidation: A one-pot, two-step transamidation procedure to achieve the final product.
Chemical Reactions Analysis
3-cyclopentaneamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-cyclopentaneamido-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the development of new compounds with potential biological activities.
Biology: The compound is used in studies related to its anti-tumor, antibacterial, and anti-viral properties.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-cyclopentaneamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-cyclopentaneamido-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
- 3-cyclopentaneamido-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
- 3-cyclopentaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
These compounds share a similar benzofuran core but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-14(18)13-12(10-7-3-4-8-11(10)20-13)17-15(19)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDTBIJZNIEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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